molecular formula C8H12N4O3 B2540188 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid CAS No. 447455-16-5

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid

Cat. No. B2540188
CAS RN: 447455-16-5
M. Wt: 212.209
InChI Key: RVSSGTNKDAFAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid, also known as AOPC, is an organic compound with a variety of applications in the field of scientific research. AOPC is a heterocyclic compound containing a piperidine ring and an oxadiazole ring, and is a derivative of the amino acid glutamic acid. It is a white crystalline solid, insoluble in water, but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethyl acetate. AOPC is a versatile compound that has been used in a wide range of scientific research applications, including as a reagent, an enzyme inhibitor, and a ligand for protein-protein interactions.

Scientific Research Applications

Synthesis and Biological Activities

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid and its derivatives are being extensively explored due to their significant biological activities. The synthesis of compounds with 1,3,4-oxadiazole and piperidine substructures has shown promising results in biological evaluations. For instance, some derivatives have been synthesized and analyzed for their ability to inhibit enzymes like butyrylcholinesterase (BChE), exhibiting potential for therapeutic applications. Molecular docking studies further elucidate the interaction of these compounds with amino acid residues in human proteins, aiding in drug design and discovery processes (Khalid et al., 2016).

Anticancer Potential

Continuing with the trend of biological relevance, specific propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer properties. The synthesis process involved several steps, starting from 4-methylbenzenesulfonylchloride to the final target compounds. The resulting compounds exhibited potent anticancer activity, with some derivatives showing lower IC50 values, indicating strong potential as anticancer agents. This highlights the importance of this chemical structure in developing new, effective cancer treatments (Rehman et al., 2018).

Antibacterial and Antimicrobial Properties

Compounds with 1,3,4-oxadiazole and piperidine substructures are not only limited to cancer treatment; they have also been tested against bacterial infections. A study involving the synthesis of N-substituted derivatives of these compounds revealed moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This signifies their potential in developing new antibiotics or antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016).

properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-6-7(11-15-10-6)12-3-1-5(2-4-12)8(13)14/h5H,1-4H2,(H2,9,10)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSGTNKDAFAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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